molecular formula C13H11IO B2691421 (3-Iodophenyl)-phenylmethanol CAS No. 84359-23-9

(3-Iodophenyl)-phenylmethanol

Cat. No.: B2691421
CAS No.: 84359-23-9
M. Wt: 310.134
InChI Key: LELRVRPZEDZSFJ-UHFFFAOYSA-N
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Description

(3-Iodophenyl)-phenylmethanol is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a phenylmethanol group

Scientific Research Applications

(3-Iodophenyl)-phenylmethanol has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its iodine atom, which can be detected using various imaging techniques.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of novel drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety information for “(3-Iodophenyl)-phenylmethanol” includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Iodophenyl)-phenylmethanol typically involves the reaction of 3-iodobenzaldehyde with phenylmagnesium bromide (Grignard reagent) in an ether solvent. The reaction proceeds through the formation of an intermediate, which upon hydrolysis yields this compound. The reaction conditions generally include:

    Solvent: Ether

    Temperature: Room temperature

    Reagents: 3-iodobenzaldehyde, phenylmagnesium bromide, water

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Reactors: Large-scale reactors with efficient mixing capabilities

    Purification: Techniques such as recrystallization or chromatography to ensure high purity of the final product

Chemical Reactions Analysis

Types of Reactions: (3-Iodophenyl)-phenylmethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The iodine atom can be reduced to form a phenylmethanol derivative.

    Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate)

    Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride)

    Substitution: Reagents like amines or thiols in the presence of a base

Major Products:

    Oxidation: Formation of (3-Iodophenyl)-phenylmethanone

    Reduction: Formation of (3-Iodophenyl)-phenylmethane

    Substitution: Formation of (3-Aminophenyl)-phenylmethanol or (3-Thiophenyl)-phenylmethanol

Mechanism of Action

The mechanism of action of (3-Iodophenyl)-phenylmethanol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the iodine atom can participate in halogen bonding. These interactions can influence various biochemical pathways, including:

    Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.

    Signal Transduction: It can modulate signal transduction pathways by interacting with receptors or other signaling molecules.

Comparison with Similar Compounds

    3-Iodophenol: Similar structure but lacks the phenylmethanol group.

    3-Iodobenzaldehyde: Similar structure but contains an aldehyde group instead of a hydroxyl group.

    3-Iodophenylmethane: Similar structure but lacks the hydroxyl group.

Uniqueness: (3-Iodophenyl)-phenylmethanol is unique due to the presence of both an iodine atom and a phenylmethanol group, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its utility in diverse research fields make it a valuable compound in organic chemistry.

Properties

IUPAC Name

(3-iodophenyl)-phenylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11IO/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h1-9,13,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LELRVRPZEDZSFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC(=CC=C2)I)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84359-23-9
Record name (3-iodophenyl)(phenyl)methanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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